4-Methoxy-6-nitroquinolin-2(1H)-one 4-Methoxy-6-nitroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 934687-51-1
VCID: VC7273089
InChI: InChI=1S/C10H8N2O4/c1-16-9-5-10(13)11-8-3-2-6(12(14)15)4-7(8)9/h2-5H,1H3,(H,11,13)
SMILES: COC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H8N2O4
Molecular Weight: 220.184

4-Methoxy-6-nitroquinolin-2(1H)-one

CAS No.: 934687-51-1

Cat. No.: VC7273089

Molecular Formula: C10H8N2O4

Molecular Weight: 220.184

* For research use only. Not for human or veterinary use.

4-Methoxy-6-nitroquinolin-2(1H)-one - 934687-51-1

Specification

CAS No. 934687-51-1
Molecular Formula C10H8N2O4
Molecular Weight 220.184
IUPAC Name 4-methoxy-6-nitro-1H-quinolin-2-one
Standard InChI InChI=1S/C10H8N2O4/c1-16-9-5-10(13)11-8-3-2-6(12(14)15)4-7(8)9/h2-5H,1H3,(H,11,13)
Standard InChI Key SKAKTZMQMZMWKS-UHFFFAOYSA-N
SMILES COC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-]

Introduction

Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted with a methoxy group at position 4, a nitro group at position 6, and a ketone moiety at position 2 (Figure 1). The planar aromatic system facilitates π-π interactions, while the electron-withdrawing nitro group (-NO₂) and electron-donating methoxy (-OCH₃) group create a polarized electronic environment . This polarity influences solubility, reactivity, and optical properties, as observed in related quinolinones .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC10H8N2O4\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{4}
Molecular Weight220.18 g/mol
CAS Number934687-51-1
Substituent Positions4-OCH₃, 6-NO₂, 2-ketone

Spectroscopic Insights

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct shifts for aromatic protons adjacent to nitro and methoxy groups. For example, protons at position 5 and 7 typically resonate downfield (δ 7.8–8.2 ppm) due to nitro group deshielding, while methoxy protons appear as singlets near δ 3.9 ppm. Infrared (IR) spectra show strong absorptions for carbonyl (C=O, ~1650 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) groups .

Synthesis and Modification

Cyclocondensation Approaches

A common route involves cyclocondensation of p-anisidine (4-methoxyaniline) with malonic acid derivatives. In a method adapted from Shobana et al., polyphosphoric acid (PPA) promotes cyclization at elevated temperatures (150–160°C), yielding 4-hydroxy-6-methoxyquinolin-2(1H)-one intermediates . Subsequent nitration using nitric acid/sulfuric acid mixtures introduces the nitro group at position 6.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Cyclocondensationp-Anisidine, malonic acid, PPA84%
NitrationHNO₃/H₂SO₄, 0–5°C65–70%

Functionalization Strategies

The ketone at position 2 and nitro group at position 6 enable further derivatization:

  • Sulfinylation: Reaction with 4-methylbenzenesulfinyl chloride introduces sulfinate groups, enhancing fluorescence properties .

  • Chlorination: Phosphoryl chloride (POCl₃) converts hydroxyl groups to chlorides, improving electrophilicity for nucleophilic substitutions .

Physicochemical Properties

Solubility and Stability

4-Methoxy-6-nitroquinolin-2(1H)-one is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). The nitro group confers thermal stability, though prolonged exposure to light may cause degradation .

Optical Properties

Fluorescence studies on sulfinate derivatives reveal emission maxima in the blue-green region (λₑₘ ≈ 450–500 nm), suggesting potential applications in optoelectronics. Quantum yields depend on substituent electronic effects, with electron-donating groups enhancing emission intensity.

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